Calcium nitrite

説明

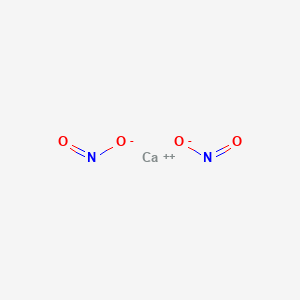

Calcium nitrite is an inorganic compound with the chemical formula Ca(NO₂)₂. It is a white or light yellowish powder that is highly soluble in water. In this compound, nitrogen is in a +3 oxidation state. This compound is widely used in various industries due to its properties as an oxidizing agent. It is commonly used as an antifreeze, a rust inhibitor for steel, and in the treatment of heavy oil .

準備方法

Synthetic Routes and Reaction Conditions

Calcium nitrite can be synthesized through several methods:

-

Reaction with Hydrated Lime and NOx Gas: : One common method involves reacting hydrated lime (calcium hydroxide) with nitrogen oxides (NOx) gas, which is typically produced in a nitric acid plant. The reaction produces this compound and water .

[ \text{Ca(OH)}_2 + 2\text{NO}_2 \rightarrow \text{Ca(NO}_2\text{)}_2 + \text{H}_2\text{O} ]

-

Double Salt Formation: : Another method involves forming a solution of sodium nitrite and calcium nitrate, cooling the solution to precipitate sodium nitrate, and forming a double salt of this compound and calcium hydroxide. This double salt is then decomposed in the presence of water to form a solution of this compound and insoluble calcium hydroxide .

[ \text{Ca(NO}_2\text{)}_2 + \text{Ca(OH)}_2 + \text{H}_2\text{O} \rightarrow \text{Ca(NO}_2\text{)}_2\cdot\text{Ca(OH)}_2\cdot\text{H}_2\text{O} ]

[ \text{Ca(NO}_2\text{)}_2\cdot\text{Ca(OH)}_2\cdot\text{H}_2\text{O} \rightarrow \text{Ca(NO}_2\text{)}_2 (\text{aq}) + \text{Ca(OH)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is often produced by reacting hydrated lime with nitrogen oxides gas. This method is efficient and produces this compound in large quantities, making it suitable for industrial applications .

化学反応の分析

Double Displacement Reaction

Reacting sodium nitrite (NaNO₂) with calcium chloride (CaCl₂) yields calcium nitrite and sodium chloride:

This method is scalable and commonly employed in industrial settings .

Absorption of NOₓ Gases

Hydrated lime (Ca(OH)₂) reacts with nitrogen oxides (NOₓ) from nitric acid production:

This gas-phase reaction is cost-effective for large-scale production .

Neutralization of Nitrous Acid

Calcium hydroxide reacts with nitrous acid (HNO₂) in a neutralization reaction:

This produces a basic solution (pH 9–11) due to residual hydroxide ions4 .

Decomposition Reactions

This compound undergoes thermal decomposition under controlled conditions:

High-Temperature Breakdown

At temperatures >390°C, this compound decomposes into calcium oxide and nitrogen oxides:

This reaction is critical in recycling processes for cement and fertilizer industries .

Oxidation in Air

Exposure to oxygen at moderate temperatures forms calcium nitrate:

This oxidation is leveraged in corrosion inhibition .

pH-Dependent Behavior

In water, this compound dissociates into Ca²⁺ and NO₂⁻ ions. The solution is basic due to the weak acid (HNO₂) and strong base (Ca(OH)₂) parent compounds4 :

Precipitation with Carbonates

Reaction with sodium carbonate produces calcium carbonate and sodium nitrite:

This is utilized in wastewater treatment to remove carbonate hardness .

Corrosion Inhibition

This compound acts as an anodic inhibitor in reinforced concrete, oxidizing iron to form a protective oxide layer:

This reduces corrosion current density by up to 88% .

Hydration Acceleration in Cement

In cement mixtures, this compound reacts with tricalcium aluminate (C₃A) to form nitrite-Aft hydrates:

This accelerates early strength development by 33% compared to untreated cement .

科学的研究の応用

Construction Industry

1.1. Concrete Additive

Calcium nitrite is widely used as an accelerator in concrete mixtures, particularly in cold weather conditions. It enhances the hydration process of cement, allowing for faster setting times and improved early strength development.

- Mechanism : this compound promotes the hydration of tricalcium silicate (C₃S) and dicalcium silicate (C₂S), leading to increased production of calcium silicate hydrate (C-S-H) gel, which is crucial for concrete strength .

- Case Study : A study demonstrated that adding 1.5% this compound to cement paste resulted in a 14.9% increase in ultrasonic pulse velocity (UPV) compared to ordinary cement paste under standard conditions, indicating better structural densification .

1.2. Corrosion Inhibitor

This compound is recognized for its effectiveness as a corrosion inhibitor for reinforcing steel in concrete structures:

- Functionality : It forms a protective layer on the steel surface, preventing chloride ions from penetrating the concrete and causing corrosion .

- Data Table : Efficacy of this compound as a corrosion inhibitor in different environments.

| Environment | Corrosion Rate Reduction (%) | Reference |

|---|---|---|

| Seawater | 80% | |

| Cassava fluid | 75% | |

| Chloride-contaminated concrete | 90% |

Chemical Industry

2.1. Heavy Oil Detergent

In the chemical sector, this compound serves as a detergent for heavy oils, enhancing their flow properties and facilitating easier processing.

- Application : It helps in the removal of impurities from heavy oils, improving their quality for further refinement processes .

Environmental Applications

3.1. Wastewater Treatment

This compound is utilized in wastewater treatment as a means to control hydrogen sulfide formation:

- Mechanism : It reacts with sulfide ions to form less harmful compounds, thereby reducing odor and toxicity in wastewater systems .

Pharmaceuticals and Dyes

This compound finds applications in the pharmaceutical industry and dye manufacturing:

- Usage : It acts as an intermediary in various chemical reactions and processes, contributing to the synthesis of pharmaceuticals and dyes .

Research Insights

Recent studies have highlighted the multifaceted benefits of this compound beyond its traditional uses:

- A review on green inhibitors for corrosion noted that this compound's properties are being explored for sustainable construction practices .

- Research indicates that optimal dosing (around 1.5%) balances performance without compromising structural integrity, making it essential for modern construction techniques .

作用機序

The primary mechanism by which calcium nitrite exerts its effects is through its strong oxidizing properties. In concrete, this compound acts as a corrosion inhibitor by oxidizing ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which then form a protective oxide layer on the surface of steel reinforcements. This layer prevents further oxidation and corrosion of the steel .

類似化合物との比較

Similar Compounds

-

Calcium Nitrate (Ca(NO₃)₂): : Calcium nitrate is similar to calcium nitrite in that it is also a calcium salt and an oxidizing agent. calcium nitrate is primarily used as a fertilizer and in wastewater treatment .

-

Calcium Ammonium Nitrate (Ca(NO₃)₂·NH₄NO₃): : This compound is used as a fertilizer and has similar properties to this compound, but it contains ammonium ions in addition to calcium and nitrate ions .

-

Sodium Nitrite (NaNO₂): : Sodium nitrite is another nitrite compound that is used as a preservative and in various industrial applications. It has similar oxidizing properties to this compound but differs in its solubility and reactivity .

Uniqueness

This compound is unique in its application as a corrosion inhibitor in concrete. Its ability to form a protective oxide layer on steel reinforcements makes it particularly valuable in the construction industry. Additionally, its high solubility in water and stability under standard conditions make it suitable for various industrial applications .

生物活性

Calcium nitrite (Ca(NO₂)₂) is an inorganic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and materials science. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and implications in various studies.

This compound is primarily known for its ability to release nitric oxide (NO), a crucial signaling molecule in various physiological processes. The generation of NO from nitrite involves enzymatic reactions, notably facilitated by carbonic anhydrase (CA). At low pH levels, CA catalyzes the conversion of nitrite to NO, which induces vasodilation and enhances blood flow to metabolically active tissues. This reaction is significant under both normoxic and hypoxic conditions, suggesting a potential role in tissue oxygenation during metabolic stress .

Therapeutic Applications

1. Cardiovascular Health:

this compound has been explored for its cardioprotective effects. It aids in regulating blood flow and has been implicated in the prevention and treatment of cardiovascular diseases, such as ischemia-reperfusion injury and hypertension. The nitrate-nitrite-NO pathway serves as a critical mediator in these processes, particularly when traditional NO synthases are dysfunctional .

2. Corrosion Inhibition:

In materials science, this compound is extensively used as a corrosion inhibitor in reinforced concrete. Its effectiveness stems from its ability to form a protective layer on steel reinforcement bars, thereby preventing chloride-induced corrosion. Studies have demonstrated that concrete containing this compound exhibits significantly reduced corrosion rates compared to control samples without it .

Case Studies

-

Vasodilation Induction:

A study investigated the role of CA in generating NO from nitrite and found that this process significantly enhances vasodilation in aortic rings. The results indicated that CA's activity is crucial for linking metabolic activity to increased blood flow via NO production . -

Corrosion Resistance:

Research on concrete samples embedded with rebar showed that those treated with this compound exhibited minimal corrosion even under high chloride concentrations. The study highlighted the importance of maintaining an optimal chloride-to-nitrite ratio to maximize protective effects . -

Mechanical Properties of Cement:

Another investigation assessed the impact of this compound on cement paste under freezing conditions. It was found that adding 1.5% this compound improved compressive strength and hydration rates, demonstrating its beneficial effects on material properties during cold weather construction .

Data Tables

特性

IUPAC Name |

calcium;dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONJRPXZCVADKF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(NO2)2, CaN2O4 | |

| Record name | calcium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitrite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065634 | |

| Record name | Calcium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Nitrous acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13780-06-8 | |

| Record name | Calcium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F538343O0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。